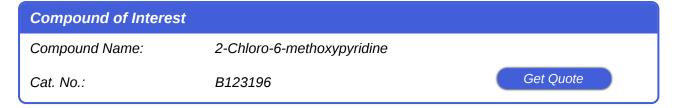


Technical Guide: Physicochemical Properties of 2-Chloro-6-methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a reactive chloro group and a methoxy group on the pyridine ring, allows for a variety of chemical transformations, making it a valuable intermediate for creating more complex molecules.[1] This guide provides a comprehensive overview of its core physical properties, experimental methodologies for their determination, and a representative synthetic workflow.

Core Physical and Chemical Properties

The physical and chemical properties of **2-Chloro-6-methoxypyridine** are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties



Property	Value	Source(s)
Chemical Name	2-Chloro-6-methoxypyridine	[2][3][4]
Synonyms	6-Chloro-2-methoxypyridine, 2- Methoxy-6-chloropyridine	[1][2]
CAS Number	17228-64-7	[2][3]
Molecular Formula	C ₆ H ₆ CINO	[2][3]
Molecular Weight	143.57 g/mol	[1][3][4]
Appearance	Colorless to pale yellow liquid	[1][2]
Density	1.207 g/mL at 25 °C	[3]
Boiling Point	185-186 °C (lit.)	[1][3]
Melting Point	Not applicable (liquid at room temperature)	
Flash Point	76 °C (168.8 °F) - closed cup	[3]
Refractive Index (n20/D)	1.528 (lit.)	[3]
Solubility	Slightly soluble in water. Soluble in common organic solvents like ethanol and acetone.	[5]
Storage Temperature	Room temperature, under an inert atmosphere.	[2]

Table 2: Spectral Data Summary



Spectral Data Type	Key Information	Source(s)
¹ H NMR	Spectra available, confirming the structure.	[6]
¹³ C NMR	Data available in spectral databases.	[4]
Infrared (IR) Spectroscopy	FT-IR and FT-Raman spectra have been studied.	[7][8]
Mass Spectrometry (MS)	GC-MS data available, showing the molecular ion peak.	[4]
UV-Vis Spectroscopy	Electronic transition bands have been studied in various solvents.	[9]

Experimental Protocols

The following sections outline the general experimental methodologies that can be employed to determine the physical properties of liquid organic compounds such as **2-Chloro-6-methoxypyridine**.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and microscale method for its determination is the Thiele tube or capillary method.

Materials:

- Thiele tube or similar heating apparatus (e.g., aluminum block)
- High-boiling point oil (e.g., mineral oil)
- Thermometer



- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Sample of 2-Chloro-6-methoxypyridine

Procedure:

- A small amount of **2-Chloro-6-methoxypyridine** is placed into the fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube filled with oil, and heating is commenced gently and uniformly.
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- Heating is then discontinued, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. [2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.

Sample Preparation for ¹H and ¹³C NMR:

• Quantity: For a ¹H NMR spectrum, dissolve 5-25 mg of **2-Chloro-6-methoxypyridine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). For a ¹³C NMR spectrum, a more concentrated solution (50-100 mg) is preferable.[9]



- Solvent: Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic compounds.
- Filtration: To ensure a high-resolution spectrum, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
- Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent peak.

Data Acquisition:

- The prepared NMR tube is placed in the spectrometer's probe.
- The magnetic field is "locked" onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by "shimming" to obtain sharp spectral lines.
- The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is run, and the free induction decay (FID) is acquired.
- A Fourier transform is applied to the FID to obtain the frequency-domain NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Procedure for a Liquid Sample (Neat or ATR):

- Neat Sample (Salt Plates):
 - Place a drop of 2-Chloro-6-methoxypyridine onto a polished salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film.



- Mount the plates in the spectrometer's sample holder.
- Attenuated Total Reflectance (ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.
 - Place a small drop of the liquid sample directly onto the crystal.
 - Acquire the spectrum. This method is often preferred for its simplicity and ease of cleaning.[1][11]

Data Acquisition:

- A background spectrum (of the empty salt plates or clean ATR crystal) is collected first.
- The sample is then placed in the IR beam path, and the sample spectrum is recorded.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The typical spectral range is 4000 to 400 cm⁻¹.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture. For a pure sample, it can confirm purity and provide the molecular weight and fragmentation pattern.

Sample Preparation:

- Prepare a dilute solution of 2-Chloro-6-methoxypyridine (approximately 10 μg/mL) in a volatile organic solvent such as dichloromethane or hexane.[4]
- Ensure the solution is free of particles by filtering if necessary.
- Transfer the solution to a 1.5 mL glass autosampler vial.[4]

Instrumental Analysis:

• A small volume (typically 1 μ L) of the sample solution is injected into the heated GC inlet, where it is vaporized.

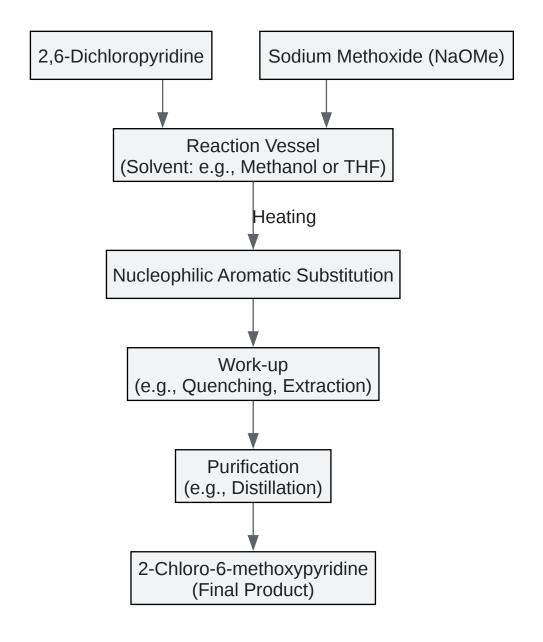


- An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column.
- The components are separated based on their boiling points and interactions with the column's stationary phase.
- As **2-Chloro-6-methoxypyridine** elutes from the column, it enters the mass spectrometer.
- In the ion source (typically using electron ionization, EI), the molecules are fragmented into ions.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum.

Mandatory Visualizations Representative Synthetic Workflow

The synthesis of **2-Chloro-6-methoxypyridine** is typically achieved via a nucleophilic aromatic substitution reaction. A common starting material is 2,6-dichloropyridine, which reacts with a methoxide source, such as sodium methoxide, in a suitable solvent.





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Figure 1: Generalized workflow for the synthesis of 2-Chloro-6-methoxypyridine.

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